Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

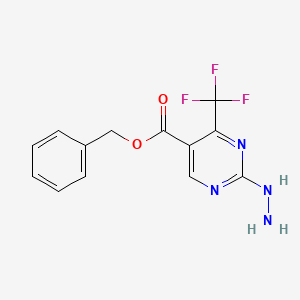

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate . This nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically pyrimidine derivatives with multiple substituents. The name systematically describes the core pyrimidine ring structure with numbered positions indicating the locations of various functional groups attached to the heterocyclic framework.

The structural representation of this compound reveals a complex molecular architecture built upon the pyrimidine backbone. The pyrimidine ring serves as the central structural unit, with nitrogen atoms occupying positions 1 and 3 of the six-membered aromatic system. The hydrazinyl group (hydrazino group) is attached at the second position of the pyrimidine ring, providing a reactive nitrogen-nitrogen bond functionality that contributes to the compound's chemical behavior. The trifluoromethyl group is positioned at the fourth carbon of the pyrimidine ring, introducing significant electron-withdrawing characteristics that influence the electronic distribution throughout the molecular structure.

The carboxylate functionality at the fifth position is esterified with a benzyl group, creating the complete benzyl ester moiety. This benzyl carboxylate section adds aromatic character to the molecule and provides additional sites for potential chemical interactions. The three-dimensional arrangement of these functional groups creates a compound with distinct steric and electronic properties that influence both its chemical reactivity and physical characteristics.

Alternative structural representations include various synonymous nomenclature forms that reflect the same molecular entity. These include benzyl 2-hydrazino-4-(trifluoromethyl)-pyrimidine-5-carboxylate with hyphenated formatting and benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate using the hydrazinyl designation. The International Union of Pure and Applied Chemistry systematic name represents the most standardized form for scientific literature and chemical databases.

Properties

IUPAC Name |

benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c14-13(15,16)10-9(6-18-12(19-10)20-17)11(21)22-7-8-4-2-1-3-5-8/h1-6H,7,17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNDBBXZIJINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives

- The pyrimidine ring bearing a trifluoromethyl group at position 4 can be synthesized via condensation reactions involving trifluoromethyl-substituted precursors such as trifluoromethylated amidines or β-dicarbonyl compounds with appropriate nitrogen sources.

- The carboxylate group at position 5 is introduced either by direct carboxylation or by using esterified precursors that can be later converted to the benzyl ester.

Introduction of the Hydrazino Group at Position 2

- The hydrazino group is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine or bromine) at position 2 of the pyrimidine ring with hydrazine hydrate or hydrazine derivatives.

- This step is often performed under reflux in ethanol or other polar solvents to facilitate substitution.

Formation of the Benzyl Ester

- The carboxylic acid at position 5 is esterified with benzyl alcohol using standard esterification methods such as:

- Acid-catalyzed Fischer esterification.

- Activation of the acid as an acid chloride followed by reaction with benzyl alcohol.

- Alternatively, benzyl esters can be introduced earlier in the synthesis by starting from benzyl-protected carboxylate precursors.

Detailed Example Procedure (Based on Analogous Compounds and Patent Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Preparation of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid or ester | Starting from trifluoromethyl-substituted pyrimidine precursors; carboxylation or esterification steps | Formation of the pyrimidine core with trifluoromethyl and carboxylate groups | High yield reported in literature for similar compounds |

| 2. Substitution at position 2 with hydrazine | Hydrazine hydrate, reflux in ethanol or acetic acid | Nucleophilic substitution of halogen at position 2 by hydrazine to form 2-hydrazino derivative | Typically 70-85% yield |

| 3. Benzyl ester formation (if not pre-installed) | Benzyl alcohol, acid catalyst or acid chloride intermediate | Esterification of carboxylic acid to benzyl ester | 75-90% yield |

Research Findings and Optimization Notes

-

- Palladium on carbon (Pd/C) catalyzed hydrogenation has been used effectively in related hydrazine compound preparations to reduce nitrile groups to hydrazino groups under mild conditions, avoiding expensive reagents like Grignard reagents and enabling industrial scalability.

- Raney nickel catalysis with acetic acid has also been employed for cyano group reduction to hydrazones, which can be further reduced to hydrazines.

Comparative Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct cyano reduction to hydrazine (Raney Ni + hydrazine) | 4-(trifluoromethyl)pyrimidine-5-carbonitrile | Hydrazine, Raney Ni, acetic acid | Room temp, 5 h | Simple, cost-effective, scalable | Requires handling of Raney Ni catalyst |

| Pd/C catalytic transfer hydrogenation | Aldehyde hydrazone intermediate | Pd/C, ammonium formate or formic acid | Reflux in MeOH, 2-3 h | Mild conditions, high yield | Catalyst recovery needed |

| Nucleophilic substitution of halogen with hydrazine | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Hydrazine hydrate | Reflux in ethanol | Straightforward substitution | Requires halogenated precursor |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibit promising anticancer properties. A study demonstrated that certain derivatives could inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, compounds derived from this structure have shown efficacy against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of this compound. Studies have reported that its derivatives can significantly reduce inflammation in vitro by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, a specific derivative was found to suppress COX-2 activity with an IC50 value of 0.04 μmol, similar to that of celecoxib, a common anti-inflammatory drug .

Agricultural Applications

Agrochemicals Development

this compound is also being explored for its potential in developing agrochemicals, particularly herbicides and insecticides. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an effective agent for pest control. Research has shown that formulations containing this compound can lead to improved efficacy in controlling agricultural pests while minimizing environmental impact .

Materials Science

Luminescent Materials

In materials science, derivatives of this compound have been investigated for their photoluminescent properties. Iridium complexes formed with this compound have shown potential in organic light-emitting devices (OLEDs), highlighting its applicability in advanced electronic materials .

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various methods, including:

- Three-component coupling reactions , which allow for the efficient formation of pyrimidine derivatives.

- Click chemistry , where derivatives can undergo reactions with terminal acetylenes to yield new triazolylpyrimidines .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Effective against cancer cell lines; COX inhibition |

| Agricultural Sciences | Development of herbicides and insecticides | Enhanced efficacy in pest control |

| Materials Science | Photoluminescent materials for OLEDs | Promising properties for electronic applications |

| Synthesis | Various synthetic pathways including click chemistry | Efficient formation of complex organic molecules |

Mechanism of Action

The mechanism of action of Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it an effective inhibitor in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of trifluoromethyl-substituted pyrimidine carboxylates. Below is a systematic comparison with analogs, emphasizing structural variations, reactivity, and applications.

Table 1: Key Structural Analogs and Their Properties

Reactivity and Functional Group Influence

- Trifluoromethyl Group : Common to all analogs, the -CF₃ group enhances metabolic stability and electron-withdrawing effects, influencing both reactivity and pharmacokinetic properties .

Biological Activity

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been reported to exhibit antiviral , anticancer , antioxidant , and antimicrobial effects. The presence of the trifluoromethyl group enhances their pharmacological properties, potentially improving bioavailability and efficacy.

Target Sites

The compound interacts with various biomolecules and enzymes, contributing to its biological effects. Notably, it has been used as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in biological samples. This highlights its role in biochemical assays and its potential influence on hormonal pathways.

Mode of Action

This compound may influence several cellular processes:

- Cell Proliferation : The compound is hypothesized to affect cell growth and division.

- Apoptosis : It may induce programmed cell death in cancer cells.

- Oxidative Stress : The antioxidant properties could mitigate oxidative damage in cells .

Pharmacokinetics

The compound demonstrates water solubility, which is crucial for its bioavailability. Its solubility profile suggests that it can be effectively absorbed when administered. Understanding the pharmacokinetic parameters will be essential for evaluating its therapeutic potential.

Cellular Effects

Research indicates that derivatives of this compound exhibit neuroprotective and anti-inflammatory properties. For instance, triazole-pyrimidine hybrids have shown promise in reducing inflammation and protecting neuronal cells from damage .

Structure-Activity Relationships (SAR)

The structure of this compound contributes significantly to its biological activity. Modifications to the hydrazino group or the trifluoromethyl moiety can alter its interaction with target enzymes, impacting efficacy against various diseases .

Anti-inflammatory Activity

Recent studies demonstrated that related compounds effectively inhibited COX-2 activity, a key enzyme involved in inflammation. For example, certain pyrimidine derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Properties

Research on pyrimidine derivatives has shown promising anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, revealing significant cytotoxic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | TBD | Promising results in neuroprotection |

| 2-Hydrazino-4-(trifluoromethyl)pyrimidine | Moderate anticancer activity | TBD | Lacks benzyl group |

| Benzyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | Antimicrobial | TBD | Similar structure with amino group |

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate?

The compound can be synthesized via multi-step reactions. A common approach involves substituting a halogen (e.g., chlorine) at the 2-position of a pyrimidine core with hydrazine. For example, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-29-8) can react with hydrazine hydrate in a polar aprotic solvent (e.g., DMF or THF) under reflux. A base like triethylamine is often added to neutralize HCl byproducts . Purity (>97%) is typically confirmed via HPLC or NMR .

Q. How can the structural and electronic properties of this compound be characterized?

Key techniques include:

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve crystal structures .

- NMR spectroscopy : and NMR identify substituent effects, such as the electron-withdrawing trifluoromethyl group.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., ~316.66 g/mol for the chloro analog) .

Q. What safety precautions are advised for handling this compound?

While specific toxicological data are limited, GHS guidelines recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers, away from oxidizers or heat sources .

Advanced Research Questions

Q. How do substitution patterns influence the biological activity of this pyrimidine derivative?

Comparative studies of analogs reveal:

| Substituent | Biological Activity | Key Reference |

|---|---|---|

| 2-Hydrazino | Potential enzyme inhibition (e.g., kinases) | |

| 4-Trifluoromethyl | Enhanced lipophilicity and metabolic stability | |

| 5-Benzyl ester | Tunable solubility for drug delivery |

Replacing the hydrazino group with chlorine or methylthio alters reactivity and target selectivity .

Q. What strategies address contradictions in reactivity or stability data during synthesis?

- Reaction optimization : Vary solvents (e.g., DMF vs. ethanol) to control hydrolysis of the trifluoromethyl group .

- Temperature control : Lower temperatures (<60°C) prevent decomposition of the hydrazino moiety .

- Analytical cross-validation : Use tandem LC-MS and NMR to confirm intermediate stability .

Q. How can computational methods guide the design of derivatives with improved target binding?

- Docking studies : Software like AutoDock Vina models interactions with enzymes (e.g., dihydrofolate reductase).

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data .

- DFT calculations : Predict the influence of the trifluoromethyl group on charge distribution .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Low solubility : Co-crystallize with co-solvents (e.g., DMSO/water mixtures).

- Twinned crystals : Use SHELXD for structure solution and refinement .

- Data collection : High-resolution synchrotron sources improve weak diffraction patterns .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported biological activities of analogs?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls.

- Meta-analysis : Compare IC values across studies (e.g., ethyl ester vs. benzyl ester derivatives) .

- Synthetic validation : Reproduce key compounds to verify activity claims .

Methodological Recommendations

Q. What protocols are recommended for stability testing under varying pH conditions?

- Buffered solutions : Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C.

- Analysis : Monitor degradation via HPLC at 0, 24, 48, and 72 hours. The trifluoromethyl group enhances stability in acidic conditions .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.